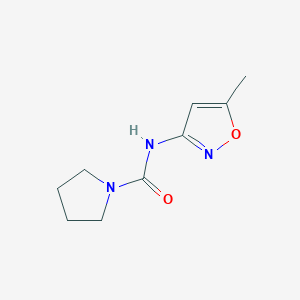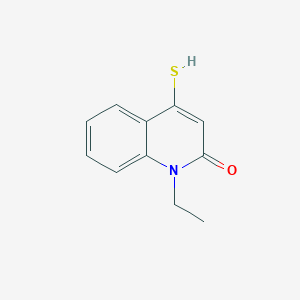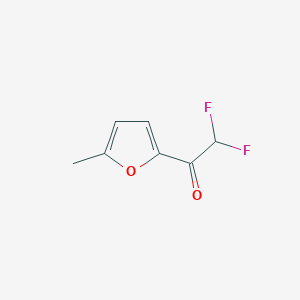
2,2-Difluoro-1-(5-methylfuran-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-1-(5-methyl-2-furyl)ethanone is an organic compound with the molecular formula C(_7)H(_6)F(_2)O(_2) It is characterized by the presence of a difluoromethyl group attached to a furan ring, which is further substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1-(5-methyl-2-furyl)ethanone typically involves the reaction of 2-methylfuran with difluoroacetic anhydride under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of 2,2-Difluoro-1-(5-methyl-2-furyl)ethanone may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is then purified using techniques such as distillation or chromatography to meet the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-1-(5-methyl-2-furyl)ethanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding 2,2-difluoro-1-(5-methyl-2-furyl)ethanol.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Sodium borohydride (NaBH(_4)) and lithium aluminum hydride (LiAlH(_4)) are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include:
- Carboxylic acids from oxidation.
- Alcohols from reduction.
- Substituted derivatives from nucleophilic substitution.
Scientific Research Applications
2,2-Difluoro-1-(5-methyl-2-furyl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-1-(5-methyl-2-furyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and specificity towards these targets, leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluoro-1-(5-methyl-2-furyl)-2-(methylsulfanyl)ethanone
- 2-Acetyl-5-methylfuran
- 2,2-Difluoro-1-(2-furyl)ethanone
Uniqueness
2,2-Difluoro-1-(5-methyl-2-furyl)ethanone is unique due to the presence of both the difluoromethyl group and the methyl-substituted furan ring. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H6F2O2 |
|---|---|
Molecular Weight |
160.12 g/mol |
IUPAC Name |
2,2-difluoro-1-(5-methylfuran-2-yl)ethanone |
InChI |
InChI=1S/C7H6F2O2/c1-4-2-3-5(11-4)6(10)7(8)9/h2-3,7H,1H3 |
InChI Key |
SQWIHVLPFFJZGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


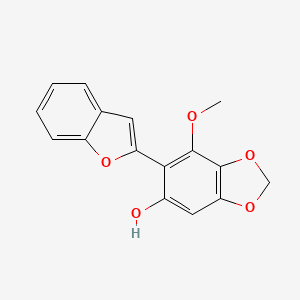
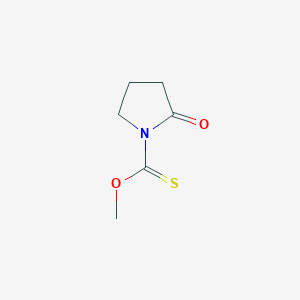
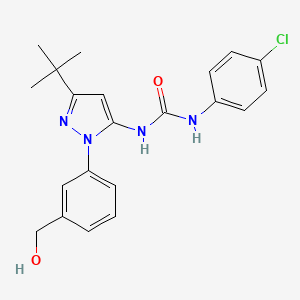
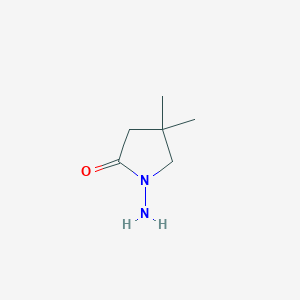


![1-(4-Ethylbenzo[d]oxazol-2-yl)ethanone](/img/structure/B12870031.png)
